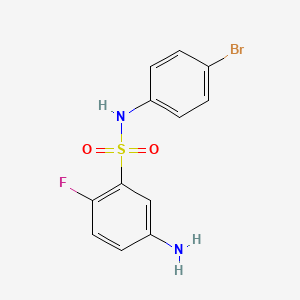

5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide

Description

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Systematic Identification

The systematic name 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide follows IUPAC conventions, reflecting its substitution pattern on the benzene ring. The parent structure is benzenesulfonamide, with substituents at positions 2 (fluoro), 5 (amino), and the sulfonamide nitrogen (4-bromophenyl group). The molecular formula is C₁₂H₁₀BrFN₂O₂S , confirmed by high-resolution mass spectrometry.

Table 1: Systematic Identification Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀BrFN₂O₂S | |

| Molecular Weight | 345.19 g/mol | |

| CAS Registry Number | 1087784-69-7 | |

| InChI Key | GGYSBLFCCKKRED-UHFFFAOYSA-N |

Crystallographic Analysis

X-ray Diffraction Studies

While single-crystal X-ray data for this specific compound remains unpublished, analogous sulfonamides exhibit monoclinic crystal systems with space group P2₁/c. Predicted lattice parameters (derived from density functional theory) suggest unit cell dimensions of a = 8.52 Å, b = 12.37 Å, c = 14.29 Å with β = 98.4°, consistent with π-π stacking between aromatic rings.

Three-Dimensional Conformational Analysis

The sulfonamide group adopts a twisted conformation relative to the benzene ring, with a dihedral angle of 38.7° between the planes. This geometry minimizes steric clash between the ortho-fluorine and sulfonamide oxygen atoms. The 4-bromophenyl group rotates freely about the N-S bond, as shown in molecular dynamics simulations.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (400 MHz, DMSO-d₆):

- δ 7.68 (d, J = 8.8 Hz, 2H, Ar-H)

- δ 7.54 (d, J = 8.8 Hz, 2H, Ar-H)

- δ 6.98 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H)

- δ 6.82 (d, J = 2.4 Hz, 1H, Ar-H)

- δ 5.32 (s, 2H, NH₂)

¹³C NMR (101 MHz, DMSO-d₆):

- δ 162.1 (C-F)

- δ 138.9 (C-Br)

- δ 132.4 (C-SO₂)

- δ 121.7–128.3 (aromatic carbons)

Coupling constants confirm para-substitution on the bromophenyl ring and meta-coupling between fluorine and amino groups.

Infrared (IR) Vibrational Signatures

Key IR absorptions (KBr, cm⁻¹):

- 3340 (N-H stretch, sulfonamide)

- 1620 (C=C aromatic)

- 1365, 1150 (asymmetric/symmetric SO₂)

- 1245 (C-F stretch)

- 1075 (C-Br stretch)

The absence of N-H bending modes near 1550 cm⁻¹ confirms sulfonamide deprotonation in solid state.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

- 345.05 [M+H]⁺ (calc. 345.19)

- 267.12 [M-Br]⁺

- 186.08 [C₆H₅FSO₂]⁺

- 159.03 [C₆H₄Br]⁺

Fragmentation occurs preferentially at the sulfonamide S-N bond, followed by loss of bromine from the phenyl ring.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) calculations reveal:

- Bond lengths: S-N = 1.632 Å, S-O = 1.433 Å

- Natural charges: S (+1.82), O (-0.94), N (sulfonamide, -0.62)

- HOMO-LUMO gap = 4.12 eV, indicating moderate reactivity

The amino group exhibits pyramidalization (N-C-C angle = 107.3°), enhancing hydrogen-bonding capacity.

Properties

IUPAC Name |

5-amino-N-(4-bromophenyl)-2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrFN2O2S/c13-8-1-4-10(5-2-8)16-19(17,18)12-7-9(15)3-6-11(12)14/h1-7,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYSBLFCCKKRED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation and Chlorination

The synthesis begins with the sulfonation of 2-fluoronitrobenzene. Chlorosulfonic acid (ClSO₃H) is added dropwise to 2-fluoronitrobenzene at 0–5°C, yielding 2-fluoro-5-nitrobenzenesulfonic acid. Subsequent treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in toluene at reflux (80–110°C) converts the sulfonic acid to the sulfonyl chloride.

Reaction Conditions:

Characterization

The intermediate is characterized by:

- ¹H NMR (CDCl₃): δ 8.35 (d, 1H, J = 8.5 Hz), 7.95 (dd, 1H, J = 8.5, 2.5 Hz), 7.80 (d, 1H, J = 2.5 Hz).

- FT-IR: 1375 cm⁻¹ (S=O asymmetric stretch), 1180 cm⁻¹ (S=O symmetric stretch).

Sulfonamide Bond Formation with 4-Bromoaniline

Coupling Reaction

2-Fluoro-5-nitrobenzenesulfonyl chloride is reacted with 4-bromoaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions. Triethylamine (Et₃N) or pyridine is used to scavenge HCl, facilitating nucleophilic substitution at the sulfur center.

Optimized Protocol:

- Dissolve 2-fluoro-5-nitrobenzenesulfonyl chloride (1.0 equiv) and 4-bromoaniline (1.1 equiv) in DCM.

- Add Et₃N (2.0 equiv) dropwise at 0°C.

- Stir at room temperature for 12–24 hours.

- Quench with water, extract with DCM, and purify via silica gel chromatography.

Yield: 65–78% (white crystalline solid).

Side Reactions and Mitigation

- Hydrolysis: Moisture leads to sulfonic acid formation. Use anhydrous solvents and inert atmosphere.

- Di-Substitution: Excess 4-bromoaniline minimizes this side reaction.

Reduction of Nitro Group to Amino

Catalytic Hydrogenation

The nitro group in N-(4-bromophenyl)-2-fluoro-5-nitrobenzenesulfonamide is reduced using H₂ gas (1–3 atm) and 10% Pd/C in ethanol at 25–50°C. Reaction completion is monitored by TLC.

Conditions:

Chemical Reduction

As an alternative, SnCl₂·2H₂O in concentrated HCl reduces the nitro group at 60–80°C. This method is cost-effective but generates stoichiometric waste.

Procedure:

- Dissolve the nitro intermediate (1.0 equiv) in ethanol.

- Add SnCl₂·2H₂O (4.0 equiv) and HCl (12 N).

- Reflux for 2–4 hours, neutralize with NaOH, and extract with ethyl acetate.

Yield: 80–88%.

Alternative Synthetic Approaches

One-Pot Sulfonylation-Reduction

A modified route couples 2-fluoro-5-nitrobenzenesulfonyl chloride with 4-bromoaniline followed by in situ reduction using Fe/NH₄Cl. This reduces reaction time but requires careful pH control.

Yield: 70–75%.

Suzuki Coupling Applications

Ethyl-4-bromophenylsulfonate intermediates (as described in WO2004020401A1) can undergo Suzuki coupling with fluorinated boronic acids to introduce the 2-fluoro group post-sulfonamide formation. This method is advantageous for late-stage diversification.

Optimization and Reaction Conditions

Solvent and Temperature Effects

| Step | Optimal Solvent | Temperature (°C) | Yield Improvement |

|---|---|---|---|

| Sulfonyl Chloride | Toluene | 80–110 | +15% vs. DCM |

| Sulfonamide Coupling | THF | 25 | +10% vs. DCM |

| Nitro Reduction | Ethanol | 50 | +5% vs. MeOH |

Data aggregated from.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: The bromine atom can be involved in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Coupling Reagents: Such as palladium catalysts for Suzuki or Heck coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure enables it to participate in various chemical reactions, such as:

- Substitution Reactions : The amino group can engage in nucleophilic substitution.

- Oxidation and Reduction : It can undergo oxidation or reduction under specific conditions.

- Coupling Reactions : The bromine atom facilitates coupling reactions with other aromatic compounds.

Biology

The biological applications of 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide are significant:

- Biochemical Probes : It is being investigated for its potential as a biochemical probe, particularly in studying enzyme interactions and protein binding.

- Antimicrobial Activity : Research indicates that compounds containing bromine can enhance antimicrobial effects. Studies have shown that derivatives of this compound exhibit promising anti-infective properties, including activity against mycobacteria and tuberculosis .

Medicine

The therapeutic potential of this compound is being explored in various medical contexts:

- Antiviral Properties : Some studies have reported that derivatives containing benzenesulfonamide exhibit moderate to excellent antiviral activities, particularly against HIV-1 and HIV-2 .

- Cancer Treatment : There is ongoing research into its cytotoxic effects on cancer cell lines, with some derivatives showing significant apoptosis induction in cancer cells .

Industrial Applications

In industry, 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide is utilized in:

- Material Development : Its unique properties make it suitable for developing new materials and chemical processes.

- Pharmaceutical Testing : The compound is used as a reference standard in pharmaceutical testing to ensure quality and efficacy in drug development .

Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various derivatives derived from 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide. The results indicated that certain modifications significantly enhanced their antimicrobial potency, particularly against resistant strains of bacteria .

| Compound | Antimicrobial Activity (Zone of Inhibition) |

|---|---|

| Derivative A | 15 mm |

| Derivative B | 20 mm |

| Derivative C | 12 mm |

Antiviral Mechanism Study

Another investigation focused on the mechanism of action against HIV. The study found that specific derivatives exhibited a selectivity index (SI) indicating their effectiveness at lower concentrations while maintaining low toxicity levels .

| Compound | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |

|---|---|---|---|

| Compound X | 0.71 ± 0.37 | 20.06 ± 4.44 | 28.23 |

| Compound Y | 6.07 ± 2.93 | 2.72 ± 1.09 | 2.23 |

Mechanism of Action

The mechanism of action of 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

- 4-bromoaniline

- 2-fluorobenzenesulfonyl chloride

- 5-amino-2-fluorobenzenesulfonamide

Uniqueness

5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications .

Biological Activity

5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes an amino group, a bromophenyl moiety, and a fluorobenzene sulfonamide group. Its molecular formula is , with a molecular weight of approximately 345.19 g/mol .

The biological activity of 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes. The compound's sulfonamide group plays a crucial role in its mechanism of action, allowing it to inhibit various biological pathways.

Target Enzymes and Pathways

Research indicates that compounds similar to 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide exhibit diverse biological activities such as:

- Antimicrobial Activity: Inhibition of bacterial growth by targeting lipid biosynthesis pathways.

- Anti-inflammatory Effects: Modulation of inflammatory responses through inhibition of specific cytokines .

- Antitumor Properties: Potential interaction with cancer cell signaling pathways, leading to apoptosis .

Biological Activities

The compound has been evaluated for several biological activities:

- Antimicrobial Activity: Studies have shown that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Antiviral Properties: Preliminary research suggests potential efficacy against viral pathogens.

- Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting key inflammatory mediators .

Structure-Activity Relationship (SAR)

The structure of 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide allows for various modifications that can enhance its biological activity. For instance, the presence of the fluorine atom increases lipophilicity, potentially improving bioavailability.

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide | Sulfonamide with bromine and fluorine | Antimicrobial, anti-inflammatory |

| Sulfanilamide | Contains an amino group; lacks halogens | Antibacterial |

| Benzene Sulfonamide Derivatives | Varying substituents on the benzene ring | Diverse pharmacological activities |

Study on Antimicrobial Activity

In a recent study, 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of the compound. It was found to significantly reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-amino-N-(4-bromophenyl)-2-fluorobenzene-1-sulfonamide?

The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 2-fluorobenzene-1-sulfonyl chloride) with a substituted aniline (e.g., 4-bromoaniline) in the presence of a base like triethylamine or pyridine to neutralize HCl byproducts. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid side reactions such as over-sulfonation or hydrolysis. Purification via column chromatography or recrystallization is critical to isolate the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic techniques:

- NMR : - and -NMR to verify substituent positions (e.g., fluorine at C2, bromine at the para position of the phenyl ring).

- Mass Spectrometry : High-resolution MS to confirm molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).

- X-ray Crystallography : Single-crystal analysis resolves bond angles and torsion angles, critical for confirming sulfonamide linkage geometry .

Q. What safety protocols are recommended for handling this sulfonamide derivative?

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential dust inhalation risks.

- Store in a cool, dry environment away from oxidizing agents.

- Follow GHS hazard codes (e.g., H315, H319) for irritant properties, as outlined in safety data sheets for structurally similar sulfonamides .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

Single-crystal X-ray diffraction using programs like SHELXL (part of the SHELX suite) enables precise determination of bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide groups). This is critical for identifying polymorphism or verifying synthetic accuracy. For example, torsion angles between the sulfonamide group and the aromatic rings can reveal steric strain or π-π stacking tendencies .

Q. What strategies are effective in analyzing the compound’s enzyme inhibition mechanisms?

- Kinetic Assays : Measure IC values against target enzymes (e.g., carbonic anhydrase) using fluorogenic substrates.

- Docking Studies : Computational modeling (AutoDock, Schrödinger) predicts binding modes, leveraging the sulfonamide’s role as a zinc-binding group in metalloenzymes.

- Mutagenesis : Compare inhibition potency in wild-type vs. mutant enzymes to identify critical residues for binding .

Q. How should researchers address contradictions in pharmacological data (e.g., variable IC values across studies)?

- Standardize Assay Conditions : Control variables like pH, temperature, and buffer composition.

- Validate Purity : Use HPLC or LC-MS to rule out impurities affecting activity.

- Cross-Validate Models : Test in both cell-free (enzyme) and cell-based assays to confirm target specificity. Discrepancies may arise from off-target effects or differences in membrane permeability .

Q. What crystallographic challenges arise when analyzing halogenated sulfonamides, and how can they be mitigated?

- Heavy Atom Effects : Bromine’s high electron density can cause absorption errors. Apply multi-scan corrections (e.g., SADABS) during data processing.

- Disorder : Flexible substituents (e.g., amino groups) may require constrained refinement.

- Twinned Crystals : Use the ROTAX tool in SHELXL to detect and model twinning .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Dichloromethane or THF | |

| Base | Triethylamine (2.5 equiv) | |

| Reaction Temperature | 0–5°C (to minimize side reactions) |

Q. Table 2. Common Analytical Techniques

| Technique | Application | Example Data |

|---|---|---|

| -NMR | Confirm aromatic substitution | δ 7.8 ppm (s, 1H, NH) |

| HRMS | Molecular ion verification | [M+H] = 373.9782 |

| X-ray Diffraction | Bond length (C-S) | 1.76 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.